12-epi-LTB4
Overview
Description
12-epi Leukotriene B4 is a leukotriene, which is a type of eicosanoid involved in inflammatory responses. It is an isomer of leukotriene B4, differing in the stereochemistry at the 12th carbon position. This compound is known for its role in modulating immune responses and inflammation .
Mechanism of Action
Target of Action
The primary target of 12-epi-LTB4 is the Leukotriene B4 receptor 2 (LTB4R2) . This receptor, also known as BLT2, mediates the chemotaxis of granulocytes and macrophages . The rank order of affinities for the leukotrienes is LTB4 > this compound > LTB5 > LTB3 .
Mode of Action
This compound interacts with its targets, the LTB4 receptors, in a specific manner. It exhibits a partial agonistic activity against both the recombinant human BLT1 and BLT2 receptors . This interaction induces changes in the receptor activity, leading to the activation of downstream signaling pathways .
Biochemical Pathways
The action of this compound affects the lipoxygenase pathways . These pathways are involved in the production of leukotrienes, which are metabolites of arachidonic acid derived from the action of 5-lipoxygenase . The activation of these pathways leads to various downstream effects, including the chemotaxis of granulocytes and macrophages .
Pharmacokinetics
It’s known that this compound is formed when leukotriene b4 (ltb4) is metabolized by beta-oxidation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound results in the activation of the LTB4 receptors, leading to the chemotaxis of granulocytes and macrophages . This can influence the immune response and contribute to the progression of inflammatory diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other leukotrienes can affect the binding affinity of this compound to its receptors . Additionally, the enzymatic environment can influence the production of this compound from LTB4
Biochemical Analysis
Biochemical Properties
12-epi-LTB4 interacts with leukotriene receptors, specifically BLT1 and BLT2 . It acts as a weak agonist at these receptors, requiring approximately 10 mM for full activation . The rank order of affinities for the leukotrienes is LTB4 > this compound .
Cellular Effects
This compound mediates chemotaxis of granulocytes and macrophages . The response is mediated via G-proteins that activate a phosphatidylinositol-calcium second messenger system . It has significantly reduced affinity for the LTB4 receptor on human neutrophils .
Molecular Mechanism
The molecular mechanism of this compound involves binding to leukotriene receptors and activating G-proteins . This leads to the activation of a phosphatidylinositol-calcium second messenger system, which influences cell function .
Metabolic Pathways
This compound is a metabolite of arachidonic acid, produced via the action of 5-lipoxygenase . It is formed when leukotriene B4 (LTB4) is metabolized by beta-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-epi Leukotriene B4 can be synthesized through both enzymatic and non-enzymatic processes. The enzymatic route involves the action of leukotriene A4 hydrolase on leukotriene A4, producing stereospecifically 12®-leukotriene B4. The non-enzymatic hydrolysis of leukotriene A4 results in a 50:50 mixture at the 12th carbon, but predominantly trans at the 6th carbon, leading to the formation of 6-trans-12-epi Leukotriene B4 .
Industrial Production Methods: The compound is typically produced in small quantities for scientific studies .
Chemical Reactions Analysis
Types of Reactions: 12-epi Leukotriene B4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its behavior and interactions in biological systems.
Common Reagents and Conditions: Common reagents used in the reactions of 12-epi Leukotriene B4 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of 12-epi Leukotriene B4 depend on the specific reaction conditions. For example, oxidation can lead to the formation of various hydroxylated derivatives, while reduction may yield simpler hydrocarbon structures .
Scientific Research Applications
12-epi Leukotriene B4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanisms of inflammation and immune response, as well as to develop potential therapeutic agents for inflammatory diseases .
In chemistry, 12-epi Leukotriene B4 serves as a model compound for studying the behavior of eicosanoids and their interactions with other molecules. In biology, it is used to investigate the signaling pathways involved in immune responses. In medicine, research on 12-epi Leukotriene B4 aims to develop new treatments for conditions such as asthma, arthritis, and cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds:
- Leukotriene B4
- 12(S)-Leukotriene B4
- 6-trans-Leukotriene B4
Uniqueness: 12-epi Leukotriene B4 is unique due to its specific stereochemistry, which results in different biological activities compared to its isomers. For instance, it has significantly reduced activity for the leukotriene B4 receptor on human neutrophils compared to leukotriene B4 . This unique property makes it a valuable tool for studying the structure-activity relationships of leukotrienes and their receptors .
Properties
IUPAC Name |
(5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-CBBLYLIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017288 | |
Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 12(S)-Leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83709-73-3 | |
Record name | 12-epi-LTB4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83709-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12(S)-Leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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